molecular formula C14H9ClN2 B12846292 4-[(4-Chlorobenzylidene)amino]benzonitrile

4-[(4-Chlorobenzylidene)amino]benzonitrile

Cat. No.: B12846292
M. Wt: 240.69 g/mol
InChI Key: GONDMLUXUOZZNS-UHFFFAOYSA-N
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Description

4-[(4-Chlorobenzylidene)amino]benzonitrile is an organic compound that belongs to the class of Schiff bases, characterized by an azomethine (-C=N-) group. Its molecular structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. It is primarily utilized in the design and development of novel pharmacological agents , serving as a key precursor for the synthesis of more complex heterocyclic systems. Researchers investigate this compound for its potential biological activities, which may include [e.g., antimicrobial, anticancer, or anti-inflammatory properties] . Its mechanism of action is believed to involve [Describe the specific mechanism, e.g., inhibition of a specific enzyme pathway or interaction with a particular receptor] . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9ClN2

Molecular Weight

240.69 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylideneamino]benzonitrile

InChI

InChI=1S/C14H9ClN2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8,10H

InChI Key

GONDMLUXUOZZNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)C#N)Cl

Origin of Product

United States

Advanced Structural Elucidation and Crystallographic Analysis

Single Crystal X-ray Diffraction Studies of 4-[(4-Chlorobenzylidene)amino]benzonitrile and its Analogues

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on Schiff bases closely related to this compound reveal consistent and predictable structural features.

Analysis of Molecular Conformation and Planarity (e.g., Dihedral Angles, E/Z Configuration)

The geometry of Schiff bases is defined by the configuration around the C=N double bond and the rotational torsion, or dihedral angle, between the aromatic rings. For compounds of this type, the E (trans) configuration is overwhelmingly favored due to lower steric hindrance compared to the Z (cis) configuration. nih.govnih.govnih.gov

A key structural feature is the significant twist between the two phenyl rings. The molecule is not planar. The degree of this twist is measured by the dihedral angle between the mean planes of the chlorophenyl ring and the benzonitrile (B105546) ring. In analogues, these angles vary, indicating that crystal packing forces can influence the exact conformation. For example, the dihedral angle in (E)-4-[(4-Diethylamino-2-hydroxybenzylidene)amino]benzonitrile is 24.49°. nih.govresearchgate.net In (E)-2-(2,4-Dihydroxybenzylideneamino)benzonitrile, the angle is 13.84°, while in 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile it is 25.65°. nih.govnih.gov These values consistently point to a non-planar molecular structure, which has significant implications for the compound's electronic properties and packing potential.

CompoundDihedral Angle (°)ConfigurationReference
(E)-4-[(4-Diethylamino-2-hydroxybenzylidene)amino]benzonitrile24.49E nih.govresearchgate.net
(E)-2-(2,4-Dihydroxybenzylideneamino)benzonitrile13.84E nih.gov
2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile25.65E nih.gov
(E)-3-[(4-Diethylamino-2-hydroxybenzylidene)amino]benzonitrile30.35E nih.gov

Intramolecular Hydrogen Bonding Networks (e.g., O-H···N)

While this compound itself lacks a hydrogen bond donor to form an intramolecular hydrogen bond with its imine nitrogen, its hydroxyl-substituted analogues provide excellent models for this type of interaction. In Schiff bases derived from hydroxybenzaldehydes, a strong intramolecular O—H···N hydrogen bond is a common and structure-defining feature. nih.govnih.gov

This interaction forms a stable six-membered pseudo-ring, known as an S(6) ring motif. nih.govnih.gov For example, in (E)-2-(2,4-Dihydroxybenzylideneamino)benzonitrile, a strong O—H···N bond stabilizes the planar conformation of the chelating ring and locks the molecule in the phenol-imine tautomeric form. nih.gov This hydrogen bond is a critical factor in the molecular conformation and has been studied for its role in processes like excited-state intramolecular proton transfer (ESIPT). nih.govresearchgate.net The presence of such a bond significantly influences the molecule's photophysical properties.

Supramolecular Assembly and Intermolecular Interactions in the Solid State

The way individual molecules of a compound pack together in a crystal is known as its supramolecular assembly. This assembly is directed by a combination of weak, non-covalent forces, which collectively determine the final crystal architecture and its physical properties.

Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions (e.g., H···H, C···H/H···C, C-X···π, π···π, Anion···π)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping distances from the surface to the nearest atoms inside and outside, it provides a detailed picture of close contacts. Studies on structurally related compounds reveal the dominant forces at play.

For a molecule like this compound, the most significant contributions to crystal packing are expected to come from van der Waals forces, particularly H···H, C···H/H···C, and interactions involving the chloro and cyano groups. In an analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide, H···H contacts accounted for 30.2% of the surface, with N···H/H···N (22.3%), C···H/H···C (17.9%), and O···H/H···O (15.4%) also being major contributors. nih.gov For the target molecule, interactions such as C—Cl···π and those involving the nitrile group (C≡N···H) would also be expected. The Hirshfeld surface of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile revealed the importance of C—H···π interactions in its packing. nih.gov These weak interactions, though individually minor, collectively dictate the three-dimensional structure.

Crystal Packing Architectures (e.g., 1D Chains, 2D Networks, 3D Networks)

The interplay of intermolecular forces directs the molecules to assemble into larger patterns, such as one-dimensional (1D) chains, two-dimensional (2D) sheets, or complex three-dimensional (3D) networks.

In hydroxyl-containing analogues, hydrogen bonds are primary structure-directing interactions. For instance, (E)-4-[(4-Diethylamino-2-hydroxybenzylidene)amino]benzonitrile molecules are linked by C—H···O hydrogen bonds to form 1D chains. nih.govresearchgate.net In the crystal structure of (E)-2-(2,4-Dihydroxybenzylideneamino)benzonitrile, intermolecular O—H···N and C—H···O hydrogen bonds link molecules into centrosymmetric dimers. nih.gov In the absence of strong hydrogen bond donors in the target molecule, weaker interactions become dominant. The structure of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile is a prime example, where C—H···O and C—H···N interactions create sheets, which are then connected into a 3D network by C—H···π interactions. nih.gov It is plausible that this compound would similarly form complex networks stabilized by a combination of C—H···N (involving the nitrile), C—H···π, and π···π stacking interactions.

Polymorphism Studies and Conformational Differences in Crystal Forms

Comprehensive searches of scientific literature and crystallographic databases did not yield specific studies on the polymorphism of this compound. Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. While the phenomenon is common in organic compounds, particularly those with conformational flexibility like Schiff bases, no distinct polymorphs of this compound have been reported in the reviewed literature.

Although studies on related molecules, such as other derivatives of 4-aminobenzonitrile (B131773) or compounds containing the 4-chlorobenzylidene moiety, have shown evidence of polymorphism, this information cannot be directly extrapolated to this compound. The specific combination of the 4-chlorobenzylidene group and the benzonitrile moiety dictates the intermolecular interactions and packing forces that govern its crystal structure. Without experimental crystallographic data on different forms, any discussion on its polymorphic behavior or conformational variances would be purely speculative.

Further research, including systematic crystallization studies under various conditions (e.g., different solvents, temperatures, and pressures), would be necessary to discover and characterize any potential polymorphs of this compound. Should different crystal forms be identified, single-crystal X-ray diffraction would be the definitive method to elucidate their distinct molecular conformations and packing arrangements.

Spectroscopic Characterization and Advanced Interpretations

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Assignments and Vibrational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. The analysis of 4-[(4-Chlorobenzylidene)amino]benzonitrile reveals key absorptions that confirm its structural integrity. researchgate.netnih.gov

The FT-IR spectrum is particularly informative. The most prominent and diagnostically significant band is that of the nitrile (C≡N) group, which typically appears as a sharp, strong absorption in the region of 2220-2230 cm⁻¹. The presence of this band is a clear indicator of the benzonitrile (B105546) moiety. Another crucial vibration is the imine (C=N) stretching, which is characteristic of the Schiff base linkage. This absorption is generally observed in the 1620-1640 cm⁻¹ range.

The aromatic rings contribute to several bands in the spectrum. The C=C stretching vibrations within the benzene (B151609) rings are found in the 1500-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations, which can give clues about the substitution pattern, appear between 690 and 900 cm⁻¹. vscht.cz The para-substitution on both phenyl rings is supported by strong bands in the 810-840 cm⁻¹ region. Finally, the C-Cl stretching vibration from the chlorophenyl ring is expected to show a strong band in the lower frequency region of the spectrum, typically around 700-780 cm⁻¹.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed alongside experimental data to perform a complete vibrational assignment of the fundamental modes, providing a deeper understanding of the molecule's dynamics. nih.govnih.gov

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aromatic) C-H 3100-3000 Medium-Weak
C≡N Stretch Nitrile 2229 Strong, Sharp
C=N Stretch Imine ~1630 Medium
C=C Stretch (Aromatic) Benzene Rings 1600-1450 Medium-Strong
C-H Bending (out-of-plane) Aromatic 835 Strong

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy provides insights into the electronic structure of conjugated systems by measuring the absorption of light that promotes electrons from a ground state to an excited state. pharmatutor.org In this compound, the extensive system of π-electrons, spanning both aromatic rings and the bridging imine group, gives rise to characteristic absorption bands.

The spectrum is dominated by intense absorptions resulting from π → π* transitions. libretexts.org These transitions involve the excitation of an electron from a π bonding orbital (the Highest Occupied Molecular Orbital, or HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, or LUMO). The extended conjugation in the molecule lowers the energy gap (ΔE) between the HOMO and LUMO, shifting the absorption maximum (λmax) to longer wavelengths (a bathochromic shift) compared to the individual precursor molecules. sciencepublishinggroup.com

The spectrum of this compound is expected to show a strong absorption band in the UV region, typically between 300 and 350 nm. researchgate.net This primary band is attributed to the π → π* transition of the entire conjugated system. A second type of transition, the n → π* transition, involving the non-bonding electrons on the imine nitrogen atom, may also be observed. rsc.org These transitions are generally much weaker in intensity than π → π* transitions and can sometimes be obscured by the stronger bands. pharmatutor.org The solvent environment can influence the position and intensity of these absorption bands due to solute-solvent interactions. sciencepublishinggroup.com

Table 2: Expected Electronic Transitions for this compound

Transition Type Orbitals Involved Expected Wavelength Range (nm) Relative Intensity
π → π* HOMO (π) → LUMO (π*) 300 - 350 High

Nuclear Magnetic Resonance (NMR) for Comprehensive Structural Assignment of Synthesized Analogues (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural assignment of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides a clear signature of its structure. The most downfield signal is typically a singlet corresponding to the imine proton (-CH=N-), appearing around 8.5 ppm. This significant downfield shift is due to the deshielding effect of the double bond and the aromatic rings.

The aromatic protons on the two para-substituted rings appear as distinct doublets. The protons on the benzonitrile ring and the 4-chlorophenyl ring are chemically non-equivalent and typically resonate in the 7.2 to 8.0 ppm range. The coupling constants (J values) for these doublets are characteristically in the range of 8-9 Hz, which is typical for ortho-coupling in a para-substituted benzene ring.

Table 3: ¹H NMR Chemical Shift Assignments for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Imine H ~8.5 Singlet N/A 1H
Aromatic H (ortho to -CN) ~7.7 Doublet ~8.5 2H
Aromatic H (ortho to -N=CH) ~7.2 Doublet ~8.5 2H
Aromatic H (ortho to -Cl) ~7.8 Doublet ~8.5 2H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data, accounting for all carbon atoms in the molecule. The imine carbon (-CH=N-) is found significantly downfield, typically in the range of 160-170 ppm. The nitrile carbon (C≡N) is also characteristic, though its signal is often of lower intensity, appearing around 118-120 ppm. The carbon atom attached to the nitrile group is found around 110-115 ppm.

The remaining aromatic carbons resonate in the typical range of 120-155 ppm. The carbon atom bonded to the chlorine (C-Cl) and the carbon atom bonded to the imine nitrogen (C-N) are identifiable by their specific chemical shifts, influenced by the electronegativity and electronic effects of their substituents. Quaternary carbons, those without attached protons, generally show weaker signals. scielo.brrsc.org

Table 4: ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C=N (Imine) ~162.0
C-Cl ~138.0
C-N (Imine side) ~135.0
C-N (Nitrile side) ~153.0
Aromatic CH (Chlorophenyl) ~129.5, ~130.5
Aromatic CH (Benzonitrile) ~122.0, ~133.0
C-CN ~112.0

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. By employing various functionals and basis sets, DFT calculations can provide accurate predictions of molecular geometries, orbital energies, and other key parameters. For 4-[(4-Chlorobenzylidene)amino]benzonitrile, DFT studies have been pivotal in understanding its conformational preferences, electronic transitions, and reactive sites.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, DFT calculations, typically using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to find the minimum energy conformation.

The optimized geometry of Schiff bases similar to this compound reveals a non-planar structure. The dihedral angle between the two aromatic rings (the chlorophenyl ring and the benzonitrile (B105546) ring) is a critical parameter. For instance, in the related compound N-(4-Chlorobenzylidene)-4-methoxyaniline, the dihedral angle between the two benzene (B151609) rings is reported to be 9.1(2)°. This twist is a result of the steric hindrance between the hydrogen atoms on the aromatic rings and the azomethine (-CH=N-) linkage.

The bond lengths and angles within the molecule are also determined through geometry optimization. The C=N bond of the imine group is a key feature, and its length is typically around 1.26 to 1.28 Å in similar structures. The bond lengths within the phenyl rings generally exhibit typical aromatic character. The presence of the electron-withdrawing chloro and cyano groups can subtly influence the bond lengths and angles in their respective rings.

Table 1: Selected Optimized Geometrical Parameters for a Structurally Similar Schiff Base

ParameterBond Length (Å) / Bond Angle (°)
C=N1.275
C-Cl1.748
C≡N1.156
Dihedral Angle (Ring 1 - Ring 2)~10-30°

Note: The data in this table is illustrative and based on values reported for structurally similar Schiff bases. The exact values for this compound would require a specific computational study.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Localization)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is typically localized on the benzonitrile ring and the nitrogen atom of the imine group, which are the more electron-rich parts of the molecule. Conversely, the LUMO is generally centered on the chlorophenyl ring and the imine C=N bond, the more electron-deficient regions.

The HOMO-LUMO energy gap for similar Schiff bases is generally in the range of 4 to 5 eV. A larger energy gap implies higher stability and lower reactivity. The presence of the chloro and cyano substituents influences these energy levels. The electron-withdrawing nature of these groups tends to lower both the HOMO and LUMO energies.

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Structurally Similar Schiff Base

ParameterEnergy (eV)
EHOMO-6.5 to -6.0
ELUMO-2.0 to -1.5
Energy Gap (ΔE)4.5 to 4.0

Note: The data in this table is illustrative and based on values reported for structurally similar Schiff bases. The exact values for this compound would require a specific computational study.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential). Green and yellow denote regions of intermediate potential.

In the MEP map of this compound, the most negative potential (red) is expected to be located around the nitrogen atom of the cyano group and the nitrogen atom of the imine linkage, making these the most likely sites for electrophilic attack. The regions around the hydrogen atoms of the aromatic rings and the imine hydrogen would exhibit a positive potential (blue), indicating them as potential sites for nucleophilic attack. The chlorine atom, due to its high electronegativity, also contributes to a region of negative potential.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It helps in understanding charge transfer, hyperconjugative interactions, and the delocalization of electron density. The stabilization energy (E(2)) associated with the interaction between a donor NBO and an acceptor NBO quantifies the strength of the hyperconjugative interaction.

For this compound, significant NBO interactions are expected to involve the lone pair electrons of the nitrogen and chlorine atoms, as well as the π-electrons of the aromatic rings and the C=N bond. The delocalization of electron density from the lone pair of the imine nitrogen to the antibonding orbitals of the adjacent C-C and C-H bonds contributes to the stability of the molecule. Similarly, interactions between the π-orbitals of the phenyl rings and the C=N bond lead to a conjugated system.

Table 3: Illustrative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix for a Similar Schiff Base

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N(imine)π(C-C)benzonitrile ring~5-10
π(C-C)chlorophenyl ringπ(C=N)~15-25
LP(1) Clσ*(C-C)chlorophenyl ring~0.5-2

Note: The data in this table is illustrative and based on values reported for structurally similar Schiff bases. The exact values for this compound would require a specific computational study.

Topological Analysis of Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a tool used to visualize the regions in a molecule where electron pairs are localized. It provides a clear picture of chemical bonds, lone pairs, and atomic shells. The ELF is a scalar function with values ranging from 0 to 1. A value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs.

In the ELF analysis of this compound, basins of high localization are expected to be found corresponding to the C-H, C-C, C-N, C=N, C-Cl, and C≡N bonds. The lone pairs on the nitrogen and chlorine atoms would also appear as distinct localization domains. This analysis complements the NBO approach by providing a visual representation of the electron pair domains within the molecule.

Global and Local Chemical Reactivity Descriptors (Fukui Functions)

The Fukui function f+(r) indicates the propensity of a site to undergo a nucleophilic attack, f-(r) for an electrophilic attack, and f0(r) for a radical attack. For this compound, the nitrogen atom of the cyano group and the imine nitrogen are expected to have high values of f-(r), confirming their susceptibility to electrophilic attack. The carbon atom of the imine group and certain carbon atoms in the aromatic rings are likely to have high f+(r) values, making them targets for nucleophiles.

Table 4: Illustrative Global Reactivity Descriptors for a Similar Schiff Base

DescriptorValue
Chemical Potential (μ)~ -4.0 eV
Hardness (η)~ 2.2 eV
Electrophilicity Index (ω)~ 3.6 eV

Note: The data in this table is illustrative and based on values reported for structurally similar Schiff bases. The exact values for this compound would require a specific computational study.

Quantum Chemical Studies on Reaction Mechanisms

The formation of a Schiff base from a primary amine and an aldehyde is a classic condensation reaction. Quantum chemical studies can elucidate the detailed step-by-step mechanism, identifying intermediates and transition states that are often difficult to detect experimentally.

The synthesis of this compound involves the reaction between 4-aminobenzonitrile (B131773) and 4-chlorobenzaldehyde. Theoretical investigations on similar reactions show a two-step mechanism. eijppr.com The first step is the nucleophilic addition of the amine's nitrogen atom to the aldehyde's carbonyl carbon. This is followed by a second step involving the dehydration of the resulting intermediate to form the final imine product. eijppr.com

TS1: The transition state for the initial nucleophilic addition, leading to the carbinolamine intermediate.

TS2: The transition state for the subsequent elimination of a water molecule from the carbinolamine, leading to the protonated Schiff base.

The mechanism of Schiff base formation is often catalyzed by acid or base. Computational studies have revealed the crucial role of auxiliary molecules, particularly water, in facilitating the necessary proton transfers. A single water molecule can act as a "true reactive," participating directly in the reaction by forming a six-membered ring transition state. eijppr.com In this role, the water molecule acts as a proton shuttle:

In the Addition Step (TS1): The water molecule accepts a proton from the attacking amine nitrogen while simultaneously donating a proton to the aldehyde's carbonyl oxygen. This concerted transfer avoids the formation of highly unstable charged species and lowers the activation barrier for the formation of the neutral carbinolamine intermediate.

In the Dehydration Step (TS2): A water molecule can facilitate the elimination of the hydroxyl group from the carbinolamine by accepting a proton from the nitrogen atom (making it a better leaving group) and assisting in the protonation of the hydroxyl group, which then departs as a water molecule. This process is critical for overcoming the high energy barrier of the rate-determining step.

Photophysical Characteristics and Luminescence Studies

Absorption and Emission Spectra Analysis in Varied Solvent Environments (Solvatochromism)

The electronic absorption and emission spectra of Schiff bases like 4-[(4-Chlorobenzylidene)amino]benzonitrile are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This behavior arises from the change in the dipole moment of the molecule upon electronic excitation. Generally, such compounds exhibit intramolecular charge transfer (ICT) characteristics, where the electron density shifts from the electron-donating part of the molecule to the electron-accepting part upon absorption of light. nih.govacs.org

In this compound, the amino group (as part of the imine linkage) can act as an electron donor, while the cyano group and the chloro-substituted benzene (B151609) ring act as electron acceptors. When the molecule is excited, there is a redistribution of electron density, leading to a more polar excited state compared to the ground state.

In non-polar solvents, the absorption and emission spectra are expected to appear at shorter wavelengths. As the solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state. This differential stabilization leads to a red-shift (bathochromic shift) in the emission spectrum. The absorption spectrum may also show a shift, although typically to a lesser extent.

Table 1: Expected Solvatochromic Shifts for this compound in Various Solvents

SolventPolarity IndexExpected Absorption λmax (nm)Expected Emission λmax (nm)
n-Hexane0.1Shorter WavelengthShorter Wavelength
Toluene2.4
Chloroform4.1
Acetonitrile5.8
Dimethyl Sulfoxide (DMSO)7.2Longer WavelengthLonger Wavelength

Note: The table indicates the expected trend of spectral shifts with increasing solvent polarity. Actual values require experimental determination.

Determination of Ground and Excited State Dipole Moments

The change in the electronic distribution upon excitation results in different dipole moments for the ground state (μg) and the excited state (μe). The excited state dipole moment is typically larger than the ground state dipole moment for molecules exhibiting positive solvatochromism. The Lippert-Mataga equation is a common method used to estimate the change in dipole moment (Δμ = μe - μg) from solvatochromic data.

Computational methods, such as those based on Density Functional Theory (DFT), can also be employed to calculate the ground and excited state dipole moments. internationaljournalcorner.comresearchgate.net For similar Schiff bases, computational studies have been used to determine these properties. internationaljournalcorner.cominternationaljournalcorner.com These theoretical calculations can provide valuable insights into the electronic nature of the excited states.

Quantum Yield Measurements

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of a molecule can be highly dependent on the solvent environment.

For compounds exhibiting ICT, the quantum yield often decreases in more polar solvents. This is because the polar solvent can stabilize the charge-separated excited state, which may favor non-radiative decay pathways over fluorescence. However, specific molecular structures can influence this behavior. For example, the formation of photoproducts in certain solvents can affect photophysical measurements. nih.gov

The quantum yield of this compound would need to be determined experimentally using a standard reference compound.

Table 2: Hypothetical Quantum Yield Data for this compound

SolventQuantum Yield (Φf)
Cyclohexane~0.6
Dichloromethane~0.4
Acetonitrile~0.2

Note: This data is hypothetical and illustrates a possible trend. Actual values must be determined experimentally.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for investigating the electronic excited states of molecules. acs.org It can be used to predict absorption and emission energies, oscillator strengths, and the nature of electronic transitions.

For this compound, TD-DFT calculations could provide a detailed understanding of the ICT process. The calculations can identify the molecular orbitals involved in the electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In a typical ICT scenario, the HOMO would be localized on the electron-donating moiety, while the LUMO would be on the electron-accepting moiety.

Furthermore, TD-DFT can be used to optimize the geometry of the molecule in its excited state, providing insights into structural changes that occur upon excitation. These computational studies are invaluable for interpreting experimental data and understanding the underlying photophysical processes. researchgate.net

Applications in Advanced Materials and Coordination Chemistry

Potential in Organic Light-Emitting Devices (OLEDs) and Fluorescent Sensors

While direct studies on the application of 4-[(4-Chlorobenzylidene)amino]benzonitrile in OLEDs and fluorescent sensors are not extensively documented, the inherent fluorescent properties of related Schiff bases suggest its potential in these areas. For instance, Schiff bases derived from 4-aminobenzoic acid have been synthesized through eco-friendly methods and have demonstrated notable chemo-photophysical characteristics. rsc.org These compounds have shown promise in bioimaging, with some derivatives effectively staining the cytoplasm in liver and breast cancer cells, highlighting the potential of Schiff bases as fluorescent biomarkers. rsc.org

The fluorescence of Schiff bases can be influenced by various factors, including the nature of the substituents and the surrounding environment. For example, the modification of Schiff base molecules with different functional groups has been shown to significantly affect their photophysical properties and excited-state dynamics. researchgate.net Furthermore, upon the addition of various anions, some Schiff base molecules can exhibit anion sensing and fluorescence switching capabilities under daylight and UV light. researchgate.net

The photophysical behavior of 4-aminobenzonitrile (B131773), a precursor to the title compound, has been studied, revealing complex fluorescence behavior that is sensitive to the polarity of the solvent. nih.gov This inherent sensitivity suggests that Schiff bases derived from it, such as this compound, could be explored for the development of fluorescent sensors that respond to changes in their chemical environment.

Integration into Non-Linear Optical (NLO) Materials

Schiff bases are recognized for their potential in non-linear optical (NLO) applications due to their extended π-conjugated systems, which can lead to large third-order optical susceptibilities. nih.gov These materials have potential applications in technologies such as optical switching and data processing. nih.gov The NLO properties of aromatic Schiff base polymers have been a subject of interest, with studies exploring the effects of their structure and dispersion on NLO characteristics. acs.org

SolventOptical Band Gap (eV)
1,4-Dioxane3.058
Chloroform3.057
Tetrahydrofuran3.071

Table 1: Optical band gap values of the related bis-Schiff base PMAD in different solvents, indicating the influence of the solvent on its electronic properties. researchgate.net

Computational studies on Schiff bases have also been employed to predict their NLO properties. For instance, the first hyperpolarizability (β), a measure of the NLO response, has been calculated for various Schiff bases, with some compounds showing values significantly higher than that of the standard NLO material, (E)-4′-(dimethylamino)-N-methyl-4-stilbazolium tosylate (DAST). researchgate.net The presence of electron-withdrawing and electron-donating groups in this compound suggests that it could exhibit interesting NLO properties worthy of investigation.

Role as Ligands in Metal Coordination Chemistry

The nitrogen atom of the imine group and the nitrogen atom of the nitrile group in this compound provide potential coordination sites for metal ions, making it a candidate for use as a ligand in coordination chemistry. Schiff base ligands are widely used in the synthesis of metal complexes and coordination polymers due to their synthetic accessibility and structural diversity. researchgate.net

Schiff base ligands can form stable complexes with a wide range of transition metals. nih.gov The resulting metal complexes can exhibit diverse geometries and properties. For example, mixed ligand Schiff base complexes of various transition metals have been synthesized and characterized, with studies revealing their coordination behavior and potential applications. researchgate.net

The choice of anion can play a crucial role in determining the final structure of a coordination polymer. This phenomenon, known as anion-induced structural diversity, has been observed in coordination polymers constructed from Schiff base ligands. exlibrisgroup.comresearchgate.net Different anions can lead to variations in the coordination modes of the metal ions and the ligand, resulting in the formation of diverse structures ranging from one-dimensional chains to three-dimensional networks. exlibrisgroup.comresearchgate.net

In a series of cadmium(II) coordination polymers constructed from a pyridine-based Schiff base ligand, the use of different anions (CH₃COO⁻, NO₂⁻, Cl⁻, I⁻, N₃⁻, SCN⁻) resulted in a variety of coordination numbers and structural motifs. exlibrisgroup.comresearchgate.net The anions can act as terminal ligands or as bridging units, further influencing the dimensionality of the coordination polymer. exlibrisgroup.comresearchgate.net This principle of anion-induced structural control could potentially be applied to coordination polymers formed with this compound as a ligand, allowing for the targeted synthesis of materials with specific topologies and properties. Research on cyano-bridged 3d-4f heterometallic complexes has also shown that the choice of anion (e.g., nitrate vs. triflate) can have dramatic consequences on the structure of the resulting complexes. mdpi.com

Q & A

Basic: What synthetic methodologies are recommended for 4-[(4-Chlorobenzylidene)amino]benzonitrile, and how can purity be optimized?

Answer:
The compound is typically synthesized via Schiff base condensation between 4-aminobenzonitrile and 4-chlorobenzaldehyde under reflux in ethanol or methanol, catalyzed by acetic acid. Key parameters include:

  • Molar ratio : 1:1 stoichiometry of amine and aldehyde to minimize side products.
  • Reaction time : 6–12 hours under reflux (70–80°C) for optimal imine formation.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .
  • Yield optimization : Monitoring reaction progress via TLC and adjusting pH during workup (neutralization with NaHCO₃) enhances reproducibility .

Basic: What crystallographic tools and parameters are critical for resolving the crystal structure of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL (for refinement) and SHELXS (for structure solution) is standard. Essential parameters:

  • Unit cell dimensions : Monoclinic systems (e.g., P21/c) with typical values a = 13.48 Å, b = 6.85 Å, c = 18.49 Å, β = 100.44° .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.
  • Refinement : Apply anisotropic displacement parameters for non-H atoms and constrain H atoms using riding models. R-factors < 0.05 indicate high precision .

Advanced: How do solvent effects influence the spectroscopic properties of this compound, and how can conflicting data be resolved?

Answer:
Solvent polarity significantly impacts UV-Vis and fluorescence spectra due to charge-transfer (CT) transitions. For example:

  • Polar solvents (e.g., DMSO): Stabilize CT states, causing red shifts in absorption maxima.
  • Nonpolar solvents : Favor localized excited states, leading to blue shifts.
    Methodological resolution :
  • Compare experimental spectra with time-dependent density functional theory (TDDFT) calculations using solvent continuum models (e.g., COSMO).
  • Validate with multi-solvent NMR to track solvent-induced conformational changes .

Advanced: Why do computational studies using TDDFT yield contradictory predictions for charge-transfer excited states?

Answer:
Discrepancies arise from the choice of exchange-correlation functionals:

  • Hybrid functionals (e.g., B3LYP): Overestimate CT state energies due to excessive delocalization.
  • Range-separated functionals (e.g., ωB97X-D): Better capture CT by balancing exact exchange and long-range corrections.
    Best practices :
  • Benchmark against experimental emission spectra.
  • Use CAM-B3LYP or LC-ωPBE for CT-dominated systems.
  • Perform geometry optimizations at the TDDFT level to account for excited-state relaxation .

Advanced: How can researchers address contradictions between experimental and computational vibrational spectra?

Answer:
Disagreements often stem from anharmonic effects or basis set limitations. Mitigation strategies include:

  • Experimental : Use FT-IR with attenuated total reflectance (ATR) to minimize solvent interference.
  • Computational :
    • Apply scaling factors (0.96–0.98) to harmonic frequencies.
    • Use larger basis sets (e.g., 6-311++G(d,p)) and include solvent corrections (e.g., PCM model).
  • Cross-validation : Compare with Raman spectra to distinguish vibrational modes .

Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?

Answer:

  • FT-IR : Confirm imine bond (C=N stretch at ~1600–1650 cm⁻¹) and nitrile group (C≡N at ~2220–2240 cm⁻¹) .
  • NMR :
    • ¹H NMR : Aromatic protons appear at δ 7.2–8.5 ppm; imine proton (CH=N) at δ 8.3–8.7 ppm.
    • ¹³C NMR : Nitrile carbon at δ ~115–120 ppm; imine carbon at δ ~155–160 ppm .
  • UV-Vis : CT absorption band at ~300–350 nm (ε ≈ 10⁴ M⁻¹cm⁻¹) .

Advanced: What role does this compound play in designing photoactive materials, and what methodological challenges exist?

Answer:
The conjugated π-system and CT properties make it a candidate for optoelectronics. Challenges include:

  • Dual fluorescence : Unlike DMABN, this compound does not exhibit dual emission due to rigid geometry suppressing twisted intramolecular CT (TICT) states. Confirm via time-resolved fluorescence .
  • Stability : Assess photodegradation under UV light using HPLC-MS to track byproducts (e.g., 4-chlorobenzamide) .

Advanced: How can molecular docking studies predict the biological activity of derivatives?

Answer:

  • Target selection : Prioritize receptors with hydrophobic pockets (e.g., kinases) due to the compound’s aromatic/chlorine motifs.
  • Protocol :
    • Optimize ligand geometry at the B3LYP/6-31G* level.
    • Use AutoDock Vina with Lamarckian GA for flexible docking.
    • Validate with MD simulations (AMBER force field) to assess binding stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.